molecular formula C28H29NO6 B5052904 Methyl 7-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 7-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5052904
M. Wt: 475.5 g/mol
InChI Key: GPQSGGHMXPFCSR-UHFFFAOYSA-N
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Description

Methyl 7-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a propoxyphenyl group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the hexahydroquinoline core, the introduction of the benzodioxole ring, and the attachment of the propoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinoline derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Methyl 7-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 7-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydroquinoline derivatives and benzodioxole-containing molecules. Examples include:

  • 7-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 7-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-4-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Methyl 7-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

Methyl 7-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H25N2O5
  • Molecular Weight : 405.45 g/mol

The compound features a hexahydroquinoline core structure which is known for various pharmacological activities. The presence of the benzodioxole moiety is significant for its biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the benzodioxole ring is associated with radical scavenging activity. In vitro studies suggest that the compound can inhibit lipid peroxidation and reduce oxidative stress markers in cellular models.

Antimicrobial Properties

Studies have shown that derivatives of hexahydroquinoline possess antimicrobial activity against various bacterial strains. The compound's efficacy against Gram-positive and Gram-negative bacteria has been demonstrated in laboratory settings.

Anticancer Effects

Preliminary investigations into the anticancer potential of this compound reveal promising results. In vitro assays indicate that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The biological activity of this compound appears to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation.
  • Modulation of Signaling Pathways : It potentially affects signaling cascades related to inflammation and cancer progression.
  • Interaction with Cellular Membranes : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antioxidant capacityDemonstrated significant reduction in reactive oxygen species (ROS) in treated cells compared to controls.
Study 2Assess antimicrobial efficacyShowed effective inhibition against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Study 3Investigate anticancer propertiesInduced apoptosis in HeLa cells with IC50 values around 25 µM after 48 hours of treatment.

Properties

IUPAC Name

methyl 7-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO6/c1-4-11-33-22-8-6-5-7-19(22)26-25(28(31)32-3)16(2)29-20-12-18(13-21(30)27(20)26)17-9-10-23-24(14-17)35-15-34-23/h5-10,14,18,26,29H,4,11-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQSGGHMXPFCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC5=C(C=C4)OCO5)NC(=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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